4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol
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Overview
Description
4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of chlorine and fluorine atoms attached to a phenol ring, with an isopropyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms onto the phenol ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas or sodium hypochlorite, while fluorination can be achieved using fluorine gas or other fluorinating agents.
Etherification: The attachment of the isopropyl group via an oxygen atom can be accomplished through an etherification reaction. This involves reacting the halogenated phenol with isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with new functional groups replacing the halogens.
Scientific Research Applications
4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and phenol group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of biological pathways. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Similar structure but lacks the isopropyl group.
4-Chloro-2-fluorotoluene: Similar halogenation pattern but with a methyl group instead of a phenol group.
4-Chloro-2-fluoroanisole: Similar structure but with a methoxy group instead of an isopropyl group.
Uniqueness
4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol is unique due to the combination of halogen atoms and the isopropyl ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
106104-82-9 |
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Molecular Formula |
C9H10ClFO2 |
Molecular Weight |
204.62 g/mol |
IUPAC Name |
4-chloro-2-fluoro-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H10ClFO2/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5,12H,1-2H3 |
InChI Key |
BMCOOSLUTJXHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)O)F)Cl |
Origin of Product |
United States |
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